Alloxane dihydrate

CAS No.:

Cat. No.: VC18902187

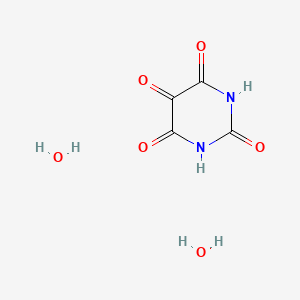

Molecular Formula: C4H6N2O6

Molecular Weight: 178.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6N2O6 |

|---|---|

| Molecular Weight | 178.10 g/mol |

| IUPAC Name | 1,3-diazinane-2,4,5,6-tetrone;dihydrate |

| Standard InChI | InChI=1S/C4H2N2O4.2H2O/c7-1-2(8)5-4(10)6-3(1)9;;/h(H2,5,6,8,9,10);2*1H2 |

| Standard InChI Key | DFRJZDPWJJCTQW-UHFFFAOYSA-N |

| Canonical SMILES | C1(=O)C(=O)NC(=O)NC1=O.O.O |

Introduction

Chemical Structure and Hydration States

Molecular Configuration

Alloxan (2,4,5,6-pyrimidinetetrone) belongs to the pyrimidone class, featuring a six-membered ring with four ketone groups at positions 2, 4, 5, and 6. The monohydrate form incorporates one water molecule hydrogen-bonded to the C5 carbonyl group, forming a geminal diol structure (5,5'-dihydroxybarbituric acid) in protic solvents like water or acetic acid . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm that the planar tetraketo configuration predominates in aprotic solvents such as dimethyl sulfoxide (DMSO), while hydration at C5 occurs quantitatively in aqueous environments .

Table 1: Key Chemical Identifiers of Alloxan Monohydrate

| Property | Value | Source |

|---|---|---|

| CAS Number | 3237-50-1 | |

| Molecular Formula | ||

| Molecular Weight | 160.085 g/mol | |

| IUPAC Name | 5,5-Dihydroxy-1,3-diazinane-2,4,6-trione | |

| SMILES | C1(=O)C(C(=O)NC(=O)N1)(O)O |

Synthesis and Stability

Production Methods

Alloxan monohydrate is synthesized via oxidation of uric acid using nitric acid or chlorine, followed by crystallization from hot aqueous solutions. The compound sublimes under vacuum at elevated temperatures (230–256°C) but decomposes upon melting . Recrystallization from boiling water preserves the monohydrate structure without transitioning to higher hydrates .

Solubility and Reactivity

The monohydrate exhibits high solubility in polar solvents:

In contrast, it is insoluble in nonpolar solvents like ether or chloroform. Reactivity studies demonstrate that alloxan rapidly oxidizes glutathione (GSH) to glutathione disulfide (GSSG) in a concentration-dependent manner, with a stoichiometry of 1:50 (alloxan:GSH) over 3 hours .

Mechanism of β-Cell Toxicity

Redox Cycling and ROS Generation

Alloxan’s diabetogenic effect arises from its capacity to undergo redox cycling with dialuric acid, its reduced form. This cycle generates superoxide radicals (), which dismutate to hydrogen peroxide () and subsequently hydroxyl radicals () via Fenton reactions . Pancreatic β-cells are particularly vulnerable due to their low antioxidant enzyme activity (e.g., catalase, glutathione peroxidase).

Key Steps:

-

Reduction: Alloxan + 2e⁻ → Dialuric acid

-

Autoxidation: Dialuric acid + → Alloxan +

-

Dismutation:

Molecular Targets in β-Cells

-

GLUT2 Transporters: Alloxan competitively inhibits glucose uptake by binding to GLUT2, exacerbating intracellular ATP depletion .

-

DNA Damage: Copper-dependent oxidation of DNA bases (e.g., 8-oxoguanine) occurs via alloxan-Cu(II) complexes, leading to strand breaks .

-

Calcium Homeostasis: ROS-induced calcium influx triggers mitochondrial permeability transition pore opening, culminating in apoptosis .

Experimental Applications

Diabetes Induction in Models

Alloxan monohydrate (40–200 mg/kg, intraperitoneal) induces type 1 diabetes in rodents within 48–72 hours. Pretreatment with zinc sulfate or D-glucose mitigates toxicity by preserving GLUT2 and glucokinase expression .

Industrial and Synthetic Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume